1-(Difluoromethoxy)-3-fluoro-2-iodobenzene
CAS No.: 1261606-77-2
Cat. No.: VC2875168
Molecular Formula: C7H4F3IO
Molecular Weight: 288.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261606-77-2 |
---|---|
Molecular Formula | C7H4F3IO |
Molecular Weight | 288.01 g/mol |
IUPAC Name | 1-(difluoromethoxy)-3-fluoro-2-iodobenzene |
Standard InChI | InChI=1S/C7H4F3IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H |
Standard InChI Key | RTWSFJOKPIOUAM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)F)I)OC(F)F |
Canonical SMILES | C1=CC(=C(C(=C1)F)I)OC(F)F |
Introduction
Chemical Identity and Nomenclature
1-(Difluoromethoxy)-3-fluoro-2-iodobenzene is an organohalogen compound characterized by its distinctive structural elements. It possesses a benzene ring substituted with three key functional groups: a difluoromethoxy group, a fluorine atom, and an iodine atom. The compound is registered with CAS number 1261606-77-2 and has several synonyms including "Benzene, 1-(difluoromethoxy)-3-fluoro-2-iodo-" . This compound belongs to the broader class of halogenated aromatic ethers, specifically fluorinated aryl ethers containing an iodine substituent.
The systematic IUPAC nomenclature identifies the compound based on its structural components, with the benzene ring as the parent structure and the various substituents indicated by their positions on the ring. The difluoromethoxy group is positioned at carbon 1, the iodine atom at carbon 2, and the fluorine atom at carbon 3 of the benzene ring, hence the name 1-(difluoromethoxy)-3-fluoro-2-iodobenzene .
Physical and Chemical Properties
Structural Information
The structural characteristics of this compound are well-defined through various identification methods:
Table 1: Structural Identifiers for 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene
Identifier Type | Value |
---|---|
SMILES Notation | C1=C(C=C(C=C1F)I)OC(F)F |
InChI | InChI=1S/C7H4F3IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H |
InChIKey | RTWSFJOKPIOUAM-UHFFFAOYSA-N |
MDL Number | MFCD18396809 |
The structural arrangement features the difluoromethoxy group (-OCHF₂) attached to carbon 1 of the benzene ring, creating an ether linkage. The iodine atom is positioned at carbon 2, adjacent to the difluoromethoxy substituent, while the fluorine atom is attached to carbon 3 . This specific arrangement of substituents influences the compound's reactivity and potential applications in various chemical transformations.
Analytical Characteristics
Spectroscopic Properties
Mass spectrometry data provides valuable insights into the behavior of 1-(difluoromethoxy)-3-fluoro-2-iodobenzene under different ionization conditions. The predicted collision cross-sections (CCS) for various adducts are particularly useful for analytical identification and characterization.
Table 2: Predicted Collision Cross Sections for Different Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 288.93318 | 147.4 |
[M+Na]⁺ | 310.91512 | 150.7 |
[M+NH₄]⁺ | 305.95972 | 149.9 |
[M+K]⁺ | 326.88906 | 147.9 |
[M-H]⁻ | 286.91862 | 139.8 |
[M+Na-2H]⁻ | 308.90057 | 140.5 |
[M]⁺ | 287.92535 | 144.5 |
[M]⁻ | 287.92645 | 144.5 |
These predicted collision cross-sections offer valuable reference data for researchers employing ion mobility spectrometry in conjunction with mass spectrometry for the identification and characterization of this compound .
Manufacturer | Product Number | Packaging | Price (USD) | Last Updated |
---|---|---|---|---|
TRC | D260955 | 5mg | $65 | 2021-12-16 |
Alichem | 1261606772 | 250mg | $494.4 | 2021-12-16 |
Alichem | 1261606772 | 500mg | $815 | 2021-12-16 |
Alichem | 1261606772 | 1g | $1460.2 | 2021-12-16 |
It's worth noting that Alichem lists the compound under an alternative name, "2-Fluoro-6-(difluoromethoxy)iodobenzene," though it refers to the same chemical entity with CAS number 1261606-77-2 .
Supplier | Country | Advantage Rating |
---|---|---|
Beijing Eternalchem Co., Ltd. | China | 60 |
Shanghai Haohong Pharmaceutical Co., Ltd. | China | 58 |
Zhuhai Aobokai Biomedical Technology Co., Ltd. | China | 58 |
These suppliers offer various quantities of the compound, catering to different research and industrial requirements . The "Advantage Rating" appears to be a metric used by ChemicalBook to rank suppliers, potentially based on factors such as reliability, product quality, and customer service.
Related Compounds
Structural Analogs
Several structural analogs of 1-(difluoromethoxy)-3-fluoro-2-iodobenzene exist, with variations in substitution patterns or additional functional groups. One such example is 5-bromo-1-(difluoromethoxy)-3-fluoro-2-iodobenzene (CAS: 2385974-89-8), which features an additional bromine atom at the 5-position of the benzene ring .
This brominated analog has a molecular formula of C₇H₃BrF₃IO and a molecular weight of 366.9 g/mol . The presence of both bromine and iodine atoms in this molecule potentially offers additional synthetic versatility, as both halogens can participate in different selective transformations under appropriate conditions.
Positional Isomers
Positional isomers, where the same substituents are arranged differently around the benzene ring, also exist. For example, 1-(difluoromethoxy)-3-fluoro-5-iodobenzene represents a positional isomer where the iodine atom is at the 5-position rather than the 2-position . This compound has the same molecular formula (C₇H₄F₃IO) and weight as our target compound but differs in the arrangement of substituents around the aromatic ring.
Such positional isomers often exhibit distinct chemical and physical properties, including different reactivity patterns in various chemical transformations, highlighting the importance of precise positional control in the synthesis and application of these compounds.
Research Implications and Future Directions
The unique structural features of 1-(difluoromethoxy)-3-fluoro-2-iodobenzene suggest several potential research directions. The combination of the difluoromethoxy group and the strategic positioning of the iodine atom makes this compound an interesting candidate for:
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Development of novel fluorinated pharmaceutical intermediates, where the introduction of fluorine atoms often enhances metabolic stability and binding affinity
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Exploration of selective C-H functionalization methodologies, utilizing the directing effects of the existing substituents
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Investigation of new cross-coupling methodologies, exploiting the reactivity of the carbon-iodine bond
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Creation of fluorinated materials with specific electronic or surface properties
Further research into the reactivity profiles and synthetic applications of this compound could significantly expand its utility in both academic and industrial settings.
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